N-(4-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide
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Overview
Description
N-(4-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide is an organic compound characterized by the presence of bromine, methoxy, and sulfonyl functional groups
Preparation Methods
The synthesis of N-(4-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride: This involves the reaction of 4-methoxybenzenesulfonyl chloride with a suitable base.
Amidation: The sulfonyl chloride is then reacted with 4-bromoaniline in the presence of a base to form the desired acetamide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(4-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate.
Scientific Research Applications
N-(4-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide involves its interaction with specific molecular targets. The bromine and sulfonyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound can inhibit certain enzymes or proteins, thereby modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
N-(4-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide can be compared with similar compounds such as:
N-(4-bromophenyl)-1-(4-methoxyphenyl)methanimine: This compound shares structural similarities but differs in its functional groups and reactivity.
4-bromophenyl 4-bromobenzoate: Another related compound with different substituents and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(4-methoxyphenyl)sulfonylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4S/c1-21-13-6-8-14(9-7-13)22(19,20)10-15(18)17-12-4-2-11(16)3-5-12/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNAXCWDEMRAQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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